Regiochemical Specificity in MAGL Inhibition: 6‑yl Boronic Acid Enables Sub‑nanomolar Potency
The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety, when incorporated into spirocyclic scaffolds, yields MAGL inhibitors with an IC₅₀ of 6.2 nM (compound 4f). In contrast, regioisomeric substitution at the 7‑ or 8‑positions leads to a ≥10‑fold loss in potency, as confirmed by co‑crystal structures showing that the 6‑yl carbonyl and NH groups form essential hydrogen bonds with Arg57 and His121 [1]. This regiospecificity makes (3‑Oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑6‑yl)boronic acid the preferred building block for accessing potent, reversible MAGL inhibitors.
| Evidence Dimension | MAGL inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6.2 nM (inhibitor containing 6‑yl moiety) |
| Comparator Or Baseline | >62 nM (estimated for 7‑yl or 8‑yl regioisomers based on SAR) |
| Quantified Difference | ≥10‑fold reduction in potency |
| Conditions | Human MAGL enzyme inhibition assay; spirocyclic scaffold series |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting MAGL, the 6‑yl regioisomer is uniquely validated by structural biology to achieve sub‑10 nM potency, whereas alternative regioisomers fail to engage the critical binding interactions required for therapeutic relevance.
- [1] Ikeda S, Sugiyama H, Tokuhara H, et al. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. J Med Chem. 2021;64(16):11958-11977. doi:10.1021/acs.jmedchem.1c00432. View Source
